3,3-dimethyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
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Overview
Description
3,3-dimethyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a heterocyclic compound that belongs to the isoquinoline family This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with a carboxylic acid group and a ketone group at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Pomeranz–Fritsch cyclization, which uses strong acids and elevated temperatures to form the isoquinoline core. This method can be modified to use milder conditions by employing silyl triflate and a sterically encumbered pyridine base .
Another method involves the reduction of isoquinoline using tin and hydrochloric acid or sodium and ethanol to produce 1,2,3,4-tetrahydroisoquinoline, which can then be further functionalized to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3,3-dimethyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism by which 3,3-dimethyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. These interactions can vary depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to modulate biological processes. The exact mechanism of action is often studied using techniques such as molecular docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-tetrahydroisoquinoline: A related compound with a similar core structure but lacking the carboxylic acid and ketone groups.
3,3-dimethylbutyryl chloride: Another compound with a similar structural motif but different functional groups.
Uniqueness
3,3-dimethyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
952494-13-2 |
---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.2 |
Purity |
95 |
Origin of Product |
United States |
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